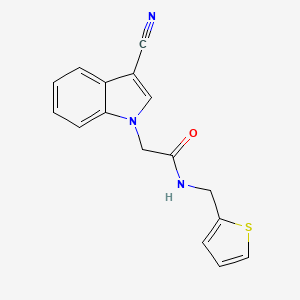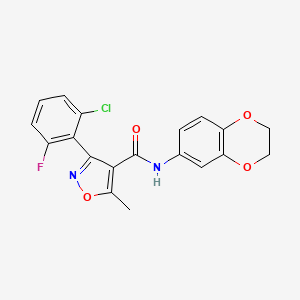
3-bromo-8-methoxy-2-methyl-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinolinone derivatives often involves regioselective bromination, coupling reactions, and cyclization processes. For instance, substituted 8-methoxyquinolines have been brominated at the C-3 position, followed by palladium-catalyzed cross-coupling with phenylboric acids to produce 3-arylquinolines, from which substituted 11H-indolo[3,2-c]quinoline could be synthesized (Trécourt et al., 1995).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives, including 3-bromo-8-methoxy-2-methyl-4(1H)-quinolinone, has been studied using X-ray diffraction and other spectroscopic techniques. These studies help in understanding the compound's conformation and electronic distribution, which are crucial for its reactivity and biological activity. For example, crystallographic studies have provided insights into the intramolecular hydrogen bonding and zwitterionic nature of related compounds (Sergienko et al., 2019).
Chemical Reactions and Properties
Quinolinones undergo various chemical reactions, including acylation, bromination, and cyclization, influenced by their functional groups and electronic structure. The reactivity of these compounds towards different reagents opens avenues for generating a wide range of derivatives with potential biological activities. For example, the reactivity of bromomethyl-quinolinone derivatives with carboxylic acids has been explored for high-performance liquid chromatography derivatization, highlighting their versatile chemical properties (Yamaguchi et al., 1985).
properties
IUPAC Name |
3-bromo-8-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-9(12)11(14)7-4-3-5-8(15-2)10(7)13-6/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWXIMZHMSZGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B5785159.png)


![N-benzyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5785181.png)
![3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5785189.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)
![4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5785239.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B5785252.png)
